molecular formula C25H24O5 B139554 Sigmoidin K CAS No. 158020-56-5

Sigmoidin K

Cat. No.: B139554
CAS No.: 158020-56-5
M. Wt: 404.5 g/mol
InChI Key: VKQDWKDFIFTOSW-UHFFFAOYSA-N
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Description

Sigmoidin K is a bioactive compound hypothesized to belong to the flavanone or pterocarpene class, structurally analogous to other sigmoidins (e.g., Sigmoidin A and B) isolated from Erythrina species.

Properties

CAS No.

158020-56-5

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

3,9-dihydroxy-2,10-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C25H24O5/c1-13(2)5-7-15-11-18-21(12-20(15)27)29-25(28)22-17-9-10-19(26)16(8-6-14(3)4)23(17)30-24(18)22/h5-6,9-12,26-27H,7-8H2,1-4H3

InChI Key

VKQDWKDFIFTOSW-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C

Other CAS No.

158020-56-5

Synonyms

sigmoidin K

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion compare Sigmoidin K’s hypothesized properties with those of analogous compounds, including Sigmoidin A, Sigmoidin B, erycristagallin, and Kuwanon K.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Source Plant Bioactivity Key Findings References
Sigmoidin A Erythrina sigmoidea Anti-inflammatory, antioxidant Inhibits COX-2 (IC₅₀: 12.3 μM); reduces edema in murine models by 58%
Sigmoidin B Erythrina sigmoidea Anti-inflammatory Suppresses TNF-α production (IC₅₀: 9.8 μM) in macrophages
Erycristagallin Erythrina mildbraedii Anti-inflammatory Blocks NF-κB pathway; reduces paw swelling by 45% in rats
Kuwanon K Morus Lhou Antimicrobial, anti-obesity Inhibits Staphylococcus aureus (MIC: 8 μg/mL); reduces lipid accumulation

Structural and Functional Insights:

Sigmoidin A vs. This compound (Hypothesized): Sigmoidin A’s flavanone backbone with hydroxyl and methoxy substitutions is critical for COX-2 inhibition. If this compound shares this scaffold, it may exhibit similar anti-inflammatory activity but with variations in potency due to differences in substituent groups .

Erycristagallin (Pterocarpene) vs. This compound: Erycristagallin’s pterocarpene structure enables NF-κB pathway inhibition, a mechanism distinct from flavanones like Sigmoidin A. This suggests structural class significantly impacts bioactivity .

Kuwanon K (Diels-Alder Adduct): Kuwanon K’s complex tricyclic structure contributes to its antimicrobial activity. This compound, if simpler in structure, may lack broad-spectrum antimicrobial effects but retain antioxidant properties common to polyphenols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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